alpha-N-Dichloroacetyl-P-aminophenylserinol
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Overview
Description
Alpha-N-Dichloroacetyl-P-aminophenylserinol is a secondary carboxamide resulting from the formal condensation of the amino group of (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol with the carboxy group of dichloroacetic acid . This compound is an intermediate used in the biosynthesis pathway of the antibiotic chloramphenicol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-N-Dichloroacetyl-P-aminophenylserinol is synthesized through the formal condensation of the amino group of (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol with the carboxy group of dichloroacetic acid . The reaction typically involves the use of dichloroacetic acid as a reagent under controlled conditions to ensure the formation of the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the synthesis likely involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Alpha-N-Dichloroacetyl-P-aminophenylserinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Alpha-N-Dichloroacetyl-P-aminophenylserinol has several scientific research applications, including:
Biology: The compound is studied for its role in biological pathways and its interactions with various enzymes.
Medicine: As an intermediate in antibiotic synthesis, it has implications in the development of antibacterial agents.
Industry: The compound’s role in the production of antibiotics makes it valuable in the pharmaceutical industry.
Mechanism of Action
Alpha-N-Dichloroacetyl-P-aminophenylserinol exerts its effects through its role as an intermediate in the biosynthesis of chloramphenicol . The compound interacts with specific enzymes in the biosynthetic pathway, facilitating the formation of the active antibiotic. The molecular targets and pathways involved include the enzymes responsible for the condensation and subsequent reactions leading to chloramphenicol production.
Comparison with Similar Compounds
Similar Compounds
Chloramphenicol: The final product in the biosynthesis pathway involving alpha-N-Dichloroacetyl-P-aminophenylserinol.
Dichloroacetic Acid: A reagent used in the synthesis of this compound.
(1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol: The starting material for the synthesis of this compound.
Uniqueness
This compound is unique due to its specific role as an intermediate in the biosynthesis of chloramphenicol . Its structure and reactivity are tailored to facilitate the formation of this important antibiotic, distinguishing it from other similar compounds.
Properties
CAS No. |
7411-64-5 |
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Molecular Formula |
C11H14Cl2N2O3 |
Molecular Weight |
293.14 g/mol |
IUPAC Name |
N-[(1R,2R)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C11H14Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5,14H2,(H,15,18)/t8-,9-/m1/s1 |
InChI Key |
BFLNGKUCFYKCFZ-RKDXNWHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)N |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N |
Origin of Product |
United States |
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